2-(ethylamino)-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(ethylamino)-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common method includes the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(ethylamino)-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or thioxo groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(ethylamino)-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(ethylamino)-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s thioxo and pyrimidinone moieties are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidin-4-one: Shares the core structure but lacks the ethylamino and thioxo groups.
2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one: Contains a chloro and hydroxyl group instead of the ethylamino and thioxo groups.
Uniqueness
2-(ethylamino)-7-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylamino and thioxo groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C24H24N4O2S2 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(ethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H24N4O2S2/c1-3-25-21-18(22(29)28-15-16(2)11-12-20(28)26-21)14-19-23(30)27(24(31)32-19)13-7-10-17-8-5-4-6-9-17/h4-6,8-9,11-12,14-15,25H,3,7,10,13H2,1-2H3/b19-14- |
InChI Key |
CQEFQBKIYIKRLO-RGEXLXHISA-N |
Isomeric SMILES |
CCNC1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4 |
Canonical SMILES |
CCNC1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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